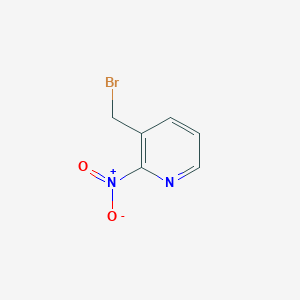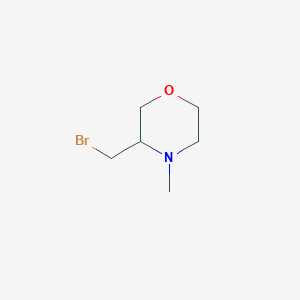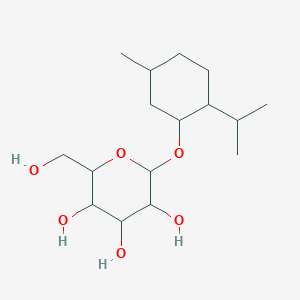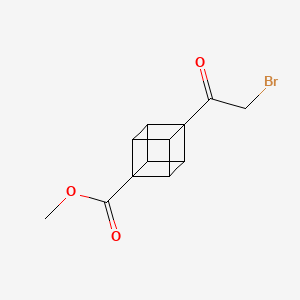![molecular formula C14H23NO4 B3040208 (R)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde CAS No. 171623-07-7](/img/structure/B3040208.png)
(R)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde
Overview
Description
(R)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde, hereafter referred to as (R)-BOCA, is an important building block in organic synthesis. It is a chiral aldehyde, which is an important component of many pharmaceuticals, agrochemicals, and other compounds. This aldehyde is used in a variety of applications, including the synthesis of chiral compounds, asymmetric synthesis, and the synthesis of polymers.
Scientific Research Applications
Synthetic Approaches and Structural Analysis
The compound is part of a group of spiroaminals like 1-oxa-7-azaspiro[5.5]undecane, significant for their biological activities. These compounds, with their novel skeletons, are challenging targets for chemical synthesis, indicating a focus on developing new synthetic strategies for such complex molecules (Sinibaldi & Canet, 2008).
In a study exploring the synthesis and crystal structure of related compounds like 4-(Dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane, researchers provided insights into the molecular structure and properties of such spirocyclic compounds, highlighting the significance of their detailed structural analysis (Wen, 2002).
Chemical Synthesis and Applications
The synthesis of a 2-azabicyclo[3.1.0]hexane derivative from a 1-oxa-6-azaspiro[2.5]octane derivative, leading to the synthesis of N-Boc-2,3-methano-β-proline, shows the compound's role in creating novel amino acids through multi-step synthesis processes (Adamovskyi et al., 2014).
The development of oxa-aza spirobicycles in carbohydrate systems through intramolecular hydrogen abstraction demonstrates the compound's potential in creating diverse bicyclic systems, essential for pharmaceutical and synthetic applications (Freire et al., 2002; Martín et al., 2009).
Biological Activity and Pharmacological Potential
The characterization of novel muscarinic receptor agonists like YM796, derived from similar spirocyclic compounds, suggests potential therapeutic applications in treating cognitive impairments, thereby highlighting the biomedical significance of such compounds (Wanibuchi et al., 1994).
Studies on anticonvulsant activity of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives indicate the potential of spirocyclic compounds in developing new anticonvulsant drugs, thus underscoring the relevance of these compounds in pharmacological research (Obniska et al., 2006).
properties
IUPAC Name |
tert-butyl (3R)-3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-11(9-16)10-18-14(15)7-5-4-6-8-14/h9,11H,4-8,10H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQSKYAYHQZQFX-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COC12CCCCC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](COC12CCCCC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate | |
CAS RN |
171623-07-7 | |
| Record name | 171623-07-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3040136.png)
![1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone](/img/structure/B3040139.png)





